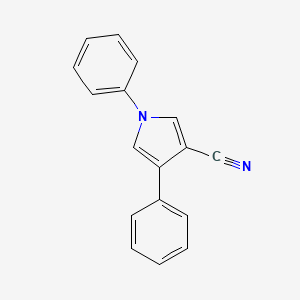

1,4-Diphenyl-1H-pyrrole-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H12N2 |

|---|---|

Molecular Weight |

244.29 g/mol |

IUPAC Name |

1,4-diphenylpyrrole-3-carbonitrile |

InChI |

InChI=1S/C17H12N2/c18-11-15-12-19(16-9-5-2-6-10-16)13-17(15)14-7-3-1-4-8-14/h1-10,12-13H |

InChI Key |

VPGAIPWOZQEBHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C=C2C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Medicinal Chemistry and Drug Discovery:

Structure-Activity Relationship (SAR) Studies: A primary research trajectory involves the synthesis of analog libraries to explore SAR. This would involve modifying the phenyl rings with various electron-donating or electron-withdrawing groups, as well as introducing different substituents at the remaining open position on the pyrrole (B145914) ring. jmpas.com These new compounds would be screened for a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties, building on the known pharmacological potential of pyrrole scaffolds. alliedacademies.orgnih.gov

Development of Novel Synthetic Methodologies:

Efficient and Green Synthesis: There is a continuous need for more efficient, cost-effective, and environmentally friendly methods to construct polysubstituted pyrroles. researchgate.net Research could focus on developing novel catalytic systems or one-pot, multi-component reactions to assemble the 1,4-diphenyl-1H-pyrrole-3-carbonitrile core from simple starting materials. organic-chemistry.orgntu.edu.sg Flow chemistry represents another modern approach that could enable rapid and scalable synthesis of these derivatives. syrris.com

| Synthetic Approach | Description | Potential Advantage |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the pyrrole (B145914) core. ntu.edu.sg | High atom economy, operational simplicity, and rapid generation of diversity. |

| Catalytic Cyclization | Using heterogeneous catalysts like Pd/C and HZSM-5 for intramolecular annulation. researchgate.net | Catalyst reusability, high yields, and eco-friendly conditions. |

| Copper-Catalyzed Coupling | Coupling of enynes and nitriles using a copper hydride (CuH) catalyst. organic-chemistry.org | Mild reaction conditions and tolerance of diverse functional groups. |

| Continuous Flow Synthesis | Performing reactions in a microreactor system for uninterrupted production. syrris.com | High efficiency, scalability, and suitability for multistep synthesis. |

Materials Science Applications:

Foundational Approaches to Pyrrole (B145914) Ring Construction

The construction of the pyrrole nucleus can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern metal-catalyzed processes. These foundational methods provide the basis for accessing a diverse array of pyrrole derivatives.

Paal-Knorr Condensation and its Variants for Pyrrole Synthesis

The Paal-Knorr synthesis is a venerable and widely employed method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The versatility of the Paal-Knorr synthesis has been expanded through various modifications, including the use of diverse acid catalysts like Brønsted or Lewis acids to promote the condensation. rgmcet.edu.in These modifications have also focused on developing more environmentally friendly procedures.

| Catalyst/Reagent | Conditions | Outcome | Reference |

| Acetic Acid | Weakly acidic | Accelerates reaction | organic-chemistry.org |

| Amine/Ammonium (B1175870) Hydrochloride | pH < 3 | Furan formation | organic-chemistry.org |

| Brønsted or Lewis Acids | Various | Promotes condensation | rgmcet.edu.in |

Multicomponent Reactions for Pyrrole-3-carbonitrile Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. orientjchem.org Several MCRs have been developed for the synthesis of highly substituted pyrroles, including those bearing a carbonitrile group at the C-3 position. semanticscholar.orgbohrium.com

One notable example is the synthesis of polysubstituted pyrroles from arylglyoxals, anilines, dialkyl acetylenedicarboxylates or alkyl acetoacetates, and malononitrile (B47326) in the presence of a phase-transfer catalyst. semanticscholar.org Another approach involves the one-pot, three-component domino reaction of arylglyoxals, malononitrile, and ethyl (E)-3-(4-arylamino)acrylates under solvent- and catalyst-free conditions. semanticscholar.org These methods provide direct access to functionalized pyrrole-3-carbonitrile scaffolds.

A study by Dholakia et al. describes a one-pot synthesis of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives. This reaction involves the condensation of benzoin (B196080), a substituted aniline (B41778), and malononitrile in the presence of sodium ethoxide as a catalyst. jmpas.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Arylglyoxals, anilines, acetylenedicarboxylates/acetoacetates, malononitrile | Phase-transfer catalyst (TEBAC), ethanol (B145695), reflux | Polysubstituted pyrroles | semanticscholar.org |

| Arylglyoxals, malononitrile, ethyl (E)-3-(4-arylamino)acrylates | Solvent- and catalyst-free, grinding | Multifunctionalized pyrroles | semanticscholar.org |

| Benzoin, substituted aniline, malononitrile | Sodium ethoxide | 2-Amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitriles | jmpas.com |

Metal-Catalyzed Cyclization Reactions for Pyrrole Formation

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of pyrroles, offering mild reaction conditions and high functional group tolerance. organic-chemistry.org These methods often involve the cyclization of appropriately functionalized acyclic precursors.

For instance, zinc iodide or rhodium perfluorobutyrate can catalyze the conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org Palladium-catalyzed processes have also been developed, such as the oxidative arylation of N-homoallylic amines with arylboronic acids, followed by an intramolecular aza-Wacker cyclization to form polysubstituted pyrroles. organic-chemistry.org

Specific Synthetic Routes to the this compound Core

The synthesis of this compound requires the strategic introduction of two phenyl groups at the N-1 and C-4 positions, as well as a carbonitrile group at the C-3 position of the pyrrole ring.

Strategies for Introducing Phenyl Substituents at N-1 and C-4 Positions

The introduction of a phenyl group at the N-1 position is readily achieved by using aniline as the primary amine component in various pyrrole syntheses, such as the Paal-Knorr reaction. alfa-chemistry.com

The C-4 phenyl substituent can be incorporated by starting with a precursor that already contains this moiety. For example, in a multicomponent approach, a phenacyl bromide derivative can serve as a source for the C-4 aryl group. A reported synthesis of 2-methyl-4-aryl-1H-pyrrole-3-carbonitriles utilizes the reaction of the 3-aminocrotonitrile anion with various phenacyl bromides. researchgate.net Although this example leads to a 2-methyl substituted pyrrole, it demonstrates the principle of incorporating a C-4 aryl group from a suitable starting material.

A plausible route to a 1,4-diphenyl substituted pyrrole could involve a multicomponent reaction of benzoin (providing the C-4 and C-5 phenyl groups, although for the target compound only a C-4 phenyl is needed), aniline (for the N-1 phenyl group), and a suitable three-carbon synthon that can provide the C-2, C-3, and the carbonitrile group.

Incorporation of the Carbonitrile Group at C-3

The carbonitrile group at the C-3 position is a common feature in many biologically active pyrroles. Several synthetic strategies allow for its direct incorporation. Multicomponent reactions, as discussed previously, often utilize malononitrile or other activated nitriles to introduce the cyano group at the C-3 position. semanticscholar.orgjmpas.com

For instance, the reaction of an α-hydroxyketone, an oxoacetonitrile, and a primary amine can selectively produce N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.comnih.gov While this leads to a different substitution pattern, it highlights the utility of oxoacetonitriles for introducing the C-3 carbonitrile.

A potential synthetic pathway to this compound could be envisioned through a modification of known procedures. One hypothetical route could involve the reaction of a 1,4-dicarbonyl precursor bearing a phenyl group at the appropriate position with aniline, followed by or concurrent with the introduction of the C-3 carbonitrile. Alternatively, a multicomponent reaction involving aniline, a phenyl-substituted carbonyl compound, and a reagent that provides the C2-C3-CN fragment could be a viable strategy. For example, a reaction analogous to the synthesis of 2-amino-4,5-diphenyl-1-phenyl-1H-pyrrole-3-carbonitrile from benzoin, aniline, and malononitrile could be adapted. jmpas.com If a starting material other than benzoin is used that leads to a hydrogen at C-5 and C-2, this could potentially yield the desired product.

Advanced Synthetic Techniques

Modern synthetic strategies for pyrrole derivatives increasingly employ innovative technologies and methodologies to overcome the limitations of classical synthetic routes like the Paal-Knorr, Knorr, and Hantzsch syntheses. orientjchem.orgsemanticscholar.org These advanced techniques aim to reduce reaction times, increase yields, minimize waste, and allow for precise control over the substitution patterns on the pyrrole ring.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrrole derivatives. ijpsjournal.comwjarr.com This technique utilizes microwave irradiation to provide uniform and rapid heating, which can lead to dramatically reduced reaction times, higher yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

The application of microwave energy is particularly beneficial in multicomponent reactions (MCRs) and condensation reactions that are often used for constructing the pyrrole ring. ijpsjournal.com For instance, the Paal-Knorr condensation, a classical method for pyrrole synthesis involving the reaction of a 1,4-dicarbonyl compound with a primary amine, can be significantly expedited under microwave irradiation. pensoft.net Protocols often involve solvent-free conditions or the use of high-boiling, polar solvents that efficiently absorb microwave energy. pensoft.net

Research has demonstrated the successful application of microwave-assisted protocols in various pyrrole syntheses:

One-pot three-component reactions: Microwave irradiation has been effectively used to synthesize polysubstituted pyrroles in a single step from simple starting materials. ijpsjournal.com

Solvent-free synthesis: The absence of a solvent reduces environmental impact and simplifies product purification. Microwave heating provides the necessary energy for the reaction to proceed efficiently in the absence of a solvent. pensoft.net

Enhanced reaction rates: Reactions that might take several hours or even days under conventional heating can often be completed in a matter of minutes using microwave assistance. ijpsjournal.comnih.gov

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis of Porphyrazine | 24 hours | 8 minutes | Increased from 19% to 28% | nih.gov |

| Cyclocondensation for Dihydropyrazoles | 7 hours | 4 minutes | Higher yields (82-96%) | ijpsjournal.com |

| Ring-fused Pyrrole Synthesis | 16 hours | 10 minutes | Comparable yield (53%) | ijpsjournal.com |

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrole derivatives to minimize environmental impact. conicet.gov.arrsc.org This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. semanticscholar.orgresearchgate.net For the synthesis of pyrrole-3-carbonitriles, several green and sustainable approaches have been explored.

One key strategy is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally friendly. semanticscholar.org The Paal-Knorr condensation, for example, has been successfully performed in aqueous micellar media using surfactants like sodium dodecyl sulfate (B86663) (SDS) to facilitate the reaction between hydrophobic organic substrates. researchgate.net Other green solvents such as ethanol and ionic liquids have also been employed. semanticscholar.org

The development of sustainable catalytic systems is another cornerstone of green pyrrole synthesis. nih.gov This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as organocatalysts that avoid the use of toxic heavy metals. dtu.dk For example, an iridium catalyst supported on functionalized activated carbon has been used for the synthesis of pyrroles from alcohols and amino alcohols. dtu.dk

A notable example of a green synthesis relevant to pyrrole-3-carbonitriles is the one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and anilines. ntu.edu.sgnih.gov This method, catalyzed by acetic acid in ethanol, is highly atom-efficient, with water being the only byproduct. ntu.edu.sgnih.gov

| Green Chemistry Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Use of Safer Solvents | Paal-Knorr condensation in aqueous micellar media (SDS) | Avoids volatile organic solvents, simple workup | researchgate.net |

| Atom Economy | Three-component synthesis of 3-cyanopyrroles | High atom efficiency with water as the only byproduct | ntu.edu.sgnih.gov |

| Catalysis | Iridium supported on activated carbon | Heterogeneous catalyst, potential for recycling | dtu.dk |

| Renewable Feedstocks | Synthesis from biosourced 3-hydroxy-2-pyrones | Reduces reliance on petrochemicals | researchgate.net |

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple starting materials. nih.gov

Several cascade mechanisms have been developed for the synthesis of functionalized pyrroles. These often involve a sequence of reactions such as Michael additions, condensations, cyclizations, and aromatizations. For instance, a cascade reaction for the synthesis of multisubstituted pyrroles has been developed from unsymmetrical 2-ene-1,4-diones, indole, and ammonium formate, proceeding through a direct addition followed by a Paal-Knorr pyrrole reaction. researchgate.net

Organocatalysis has also been effectively employed to initiate cascade sequences for pyrrole synthesis. nih.gov For example, the reaction of succinaldehyde (B1195056) with N-PMP aldimines in the presence of an organocatalyst, followed by acid-catalyzed cyclization and aromatization, yields substituted pyrroles in a two-step, one-pot fashion. nih.gov Another example involves a metal-free cascade reaction of phenylacetaldehydes and anilines to provide 1,3,4-trisubstituted pyrroles. nih.gov

A notable cascade synthesis involves the use of a heterogeneous cobalt catalyst to produce pyrroles from nitroarenes. nih.gov This process involves the (transfer) hydrogenation of the nitroarene followed by a Paal–Knorr/Clauson-Kass condensation. nih.gov

Control over Regioselectivity and Stereoselectivity in Pyrrole Functionalization

The synthesis of a specific isomer of a polysubstituted pyrrole, such as this compound, requires precise control over the regioselectivity of the reactions used to construct and functionalize the pyrrole ring. acs.orgresearchgate.net The inherent reactivity of the pyrrole ring, which is more nucleophilic at the C2 and C5 positions, can make regioselective functionalization at the C3 and C4 positions challenging. nih.gov

Various strategies have been developed to achieve regiocontrol in pyrrole synthesis:

Multicomponent Reactions: The choice and design of the starting materials in multicomponent reactions can dictate the final substitution pattern on the pyrrole ring. Ruthenium-catalyzed three-component reactions of ketones, amines, and vicinal diols have been shown to be highly regioselective. acs.org Similarly, a three-component synthesis of 3-cyanopyrroles from α-hydroxyketones, oxoacetonitriles, and anilines provides a specific substitution pattern. ntu.edu.sgnih.gov

Directing Groups: The use of directing groups can guide the functionalization to a specific position on the pyrrole or a precursor molecule. nih.gov

Catalyst Control: The choice of catalyst can influence the regiochemical outcome of a reaction. For example, in the annulation of ketoxime acetates and ynals, switching the catalyst and solvent can lead to the formation of either pyrroles or isoquinolines with excellent regioselectivity. nih.gov

Dearomative Functionalization: A protocol involving the dearomative chlorination of 1H-pyrroles to form 2,5-dichloro-substituted 2H-pyrroles, followed by sequential nucleophilic substitutions, allows for the highly regioselective synthesis of di- and trisubstituted pyrrole derivatives. nih.gov

While stereoselectivity is less of a concern for the aromatic pyrrole ring itself, it becomes critical when introducing stereocenters in the substituents or during the synthesis of related reduced pyrrole structures like pyrrolines. Diastereoselective cyclizations of O-phenyloximes tethered to alkenes have been reported, where the presence of hydroxyl groups can lead to excellent diastereoselectivity. nsf.gov

Reactivity of the Nitrile Group at C-3

The carbonitrile (cyano) group is a versatile functional group known for its susceptibility to nucleophilic attack at the electrophilic carbon atom. This reactivity allows for its conversion into various other functional moieties.

The nitrile group is a cornerstone of organic synthesis, capable of undergoing a wide range of transformations. In the context of pyrrole carbonitriles, this group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. Furthermore, the nitrile carbon is electrophilic and can be attacked by nucleophiles. wikipedia.org Reduction of the nitrile group, typically with reagents like lithium aluminum hydride, can produce primary amines. wikipedia.org

Another significant reaction pathway for nitriles involves cycloaddition reactions. Nitrile oxides, which can be generated from corresponding oximes, are known to participate in 1,3-dipolar cycloadditions to form heterocyclic structures like isoxazoles. wikipedia.org While specific examples for this compound are not detailed in the provided sources, the fundamental reactivity of the nitrile group suggests its potential for such transformations.

Table 1: Potential Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid / Amide |

| Reduction | LiAlH₄, Catalytic Hydrogenation | Primary Amine |

Functionalization of the Pyrrole Nitrogen (N-1)

The nitrogen atom within the pyrrole ring possesses a lone pair of electrons and can be deprotonated by a strong base to form a nucleophilic pyrrolide anion. This anion is central to introducing substituents at the N-1 position. wikipedia.org

The standard approach for synthesizing N-substituted pyrroles involves the deprotonation of the N-H bond using a strong base, followed by the introduction of an electrophile. semanticscholar.orgresearchgate.net Common bases for this purpose include sodium hydride (NaH) or butyllithium (B86547) (n-BuLi). wikipedia.orgsemanticscholar.org The resulting pyrrolide salt can then react with alkyl halides or acyl halides to yield N-alkylated or N-acylated products, respectively. semanticscholar.orgresearchgate.net

For instance, the reaction of a pyrrole with sodium hydride in a solvent like tetrahydrofuran (B95107) (THF) generates the sodium salt of the pyrrole. Subsequent addition of an alkyl bromide leads to the corresponding N-alkylpyrrole. d-nb.infobeilstein-journals.org This strategy is broadly applicable and allows for the introduction of a wide variety of alkyl and acyl groups onto the pyrrole nitrogen, thereby modifying the steric and electronic properties of the molecule. d-nb.infobeilstein-journals.orgnih.gov

Table 2: General Conditions for N-1 Functionalization of Pyrroles

| Reaction | Base | Electrophile | Solvent |

|---|---|---|---|

| N-Alkylation | NaH, n-BuLi, t-BuOK | Alkyl Halide (e.g., R-Br) | THF, DMSO |

Derivatization at the Amino Group (if applicable for 2-amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile derivatives)

The presence of a primary amino group at the C-2 position, as in 2-amino-1,4-diphenyl-1H-pyrrole-3-carbonitrile derivatives, introduces a rich avenue for further chemical modification. This nucleophilic group readily participates in reactions with various electrophiles.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or a ketone. dergipark.org.trnih.govoiccpress.com Derivatives of 2-amino-pyrrole-3-carbonitrile serve as effective amine components in this reaction.

Specifically, new Schiff base compounds have been synthesized by reacting 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with various aromatic aldehydes. researchgate.net This reaction is typically carried out in ethanol with an acid catalyst, such as acetic acid, at room temperature. researchgate.net The resulting Schiff bases incorporate the structural features of both the pyrrole core and the aromatic aldehyde, leading to compounds with potentially interesting photophysical or biological properties. researchgate.net

Table 3: Examples of Schiff Base Synthesis

| Amine Reactant | Aldehyde Reactant | Product Type |

|---|

The amino group at the C-2 position of pyrrole derivatives can undergo acylation to form amides. This reaction involves treating the amino-substituted pyrrole with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. This transformation is a common strategy to introduce acyl moieties, which can influence the compound's chemical properties and biological activity. While the provided search results focus on N-acylation of the pyrrole ring itself, the fundamental reactivity of primary amines strongly supports their facile acylation under standard conditions.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical reactivity of “this compound” according to the provided outline. The specified annulation reactions for the synthesis of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives require a 2-amino-1H-pyrrole-3-carbonitrile scaffold. The starting compound, this compound, lacks the essential amino group at the C-2 position of the pyrrole ring, which is necessary to act as a nucleophile for the cyclization reactions that form the fused pyridine (B92270) or pyrimidine (B1678525) rings.

Scientific literature consistently describes these annulation reactions beginning with a 2-aminopyrrole derivative. For instance, research on the synthesis of pyrrolo[2,3-b]pyridines involves the reaction of 2-aminopyrrole-3-carbonitriles with various reagents. Similarly, the formation of the pyrrolo[2,3-d]pyrimidine system from a pyrrole precursor is documented to proceed from a 2-amino-3-cyanopyrrole.

Therefore, the premise of the requested article is scientifically inaccurate, as the specified starting material, this compound, is not a suitable precursor for the outlined synthetic pathways. Constructing the article as requested would involve presenting scientifically unfounded information.

Spectroscopic Analysis and Structural Elucidation of 1,4 Diphenyl 1h Pyrrole 3 Carbonitrile Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The infrared (IR) spectrum of a 1,4-diphenyl-1H-pyrrole-3-carbonitrile derivative provides distinct absorption bands that confirm the presence of its key functional groups. The most characteristic vibration is that of the nitrile (C≡N) group, which appears as a sharp, medium-intensity band in the region of 2220-2230 cm⁻¹. Data from closely related structures, such as 1-benzyl-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbonitrile, show a distinct nitrile peak at 2221 cm⁻¹, confirming this expected range. ntu.edu.sg

Aromatic C-H stretching vibrations from the two phenyl rings are typically observed as a group of peaks above 3000 cm⁻¹. The C-H stretching of the pyrrole (B145914) ring also appears in this region. The C=C stretching vibrations within the aromatic rings and the pyrrole ring give rise to several bands in the 1450-1600 cm⁻¹ region. acgpubs.org The N-H stretching vibration of the pyrrole ring is expected as a broad band around 3400-3200 cm⁻¹. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Stretching | Nitrile (C≡N) | 2220 - 2230 | Medium, Sharp |

| Stretching | Aromatic C-H | > 3000 | Medium |

| Stretching | Pyrrole C-H | ~3100 | Medium |

| Stretching | Pyrrole N-H | 3200 - 3400 | Medium, Broad |

| Stretching | Aromatic C=C | 1450 - 1600 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms and the stereochemistry of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrole ring and the two phenyl groups. The proton at the 2-position of the pyrrole ring should appear as a singlet, as it has no adjacent protons. In similar structures, this pyrrole proton signal is typically found downfield, around 6.7-7.5 ppm, due to the aromatic nature of the ring. ntu.edu.sg

The protons of the two phenyl groups will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns will depend on the substitution pattern and electronic environment. The protons of the N-phenyl group and the C4-phenyl group will likely appear as complex multiplets due to overlapping signals. The N-H proton of the pyrrole ring is expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrrole H-2 | Singlet | 7.0 - 7.5 |

| Pyrrole H-5 | Singlet | 6.7 - 7.2 |

| Aromatic Protons (2 x C₆H₅) | Multiplet | 7.0 - 8.0 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the nitrile carbon, the pyrrole ring carbons, and the phenyl ring carbons. The carbon of the nitrile group (C≡N) is characteristically found in the 115-120 ppm range. ntu.edu.sg

The carbons of the pyrrole ring will resonate in the aromatic region, typically between 110 and 140 ppm. The carbons of the two phenyl rings will also appear in this region, generally from 125 to 145 ppm. Quaternary carbons, such as the carbon attached to the nitrile group and the ipso-carbons of the phenyl rings, are expected to show weaker signals. researchgate.net

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | 115 - 120 |

| Pyrrole C-2 | 120 - 130 |

| Pyrrole C-3 | 90 - 100 |

| Pyrrole C-4 | 130 - 140 |

| Pyrrole C-5 | 110 - 120 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from the fragmentation pattern of the molecule. For this compound (C₁₇H₁₂N₂), the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A common fragmentation for nitriles is the loss of a hydrogen cyanide molecule (HCN, 27 Da). Fragmentation of the phenyl groups could lead to the formation of a phenyl cation (C₆H₅⁺, m/z 77). The pyrrole ring itself can also undergo characteristic fragmentation.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Ion | Proposed Fragment | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion (C₁₇H₁₂N₂) | 244 |

| [M-H]⁺ | Loss of a hydrogen atom | 243 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 217 |

Advanced Structural Characterization Techniques

While direct X-ray crystallography data for this compound may not be readily available, analysis of closely related structures provides valuable insights into its three-dimensional geometry. For instance, the crystal structure of 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile reveals that the pyrrole ring is essentially planar. mdpi.com

A key structural feature is the dihedral angle between the planes of the pyrrole ring and the attached phenyl rings. In analogous structures, this angle can vary, influencing the degree of π-conjugation between the ring systems. For example, in 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, the dihedral angle between the phenyl and pyrrole rings is approximately 24.6°. mdpi.com This suggests a non-coplanar arrangement in this compound as well, which would have implications for its electronic and photophysical properties. The crystal packing is often stabilized by intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the nitrile nitrogen atom. mdpi.com

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-5-(4-(methylsulfonyl)phenyl)-2-phenyl-1H-pyrrole-3-carbonitrile |

Despite a comprehensive search for scientific literature, detailed experimental and theoretical data specifically on the photophysical and optoelectronic properties of this compound are not available. The search included investigations into its absorption and emission spectroscopy, the influence of environmental factors on its photophysical behavior, its excited-state dynamics, and the role of its molecular conformation.

General information on related classes of compounds, such as diketopyrrolopyrroles (DPPs) and other substituted pyrroles, is available and suggests that such molecules can possess interesting photophysical properties, including fluorescence and intramolecular charge transfer characteristics. However, these findings are not directly applicable to this compound, as small changes in molecular structure can lead to significant differences in photophysical behavior.

Consequently, the specific data required to populate the requested article outline—including UV-Vis absorption characteristics, fluorescence emission properties in solution and the solid state, the influence of solvent polarity and pH, mechanisms of excited-state formation and decay, and the role of torsional angles—could not be located for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “this compound” as per the provided detailed outline and content requirements.

Photophysical Properties and Optoelectronic Behavior of 1,4 Diphenyl 1h Pyrrole 3 Carbonitrile

Nonlinear Optical (NLO) Properties

Organic NLO materials are of great interest due to their potential advantages over inorganic counterparts, including higher laser damage thresholds and the flexibility for molecular engineering. The NLO response in organic molecules is primarily governed by the delocalization of π-electrons between donor and acceptor moieties within the molecule, leading to intramolecular charge transfer (ICT).

The NLO properties of a molecule can be quantified by its polarizability (α) and, more importantly for second-order effects, its first hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties and providing insights into the structure-property relationships of NLO materials. researchgate.net For molecules like 1,4-Diphenyl-1H-pyrrole-3-carbonitrile, the presence of electron-donating and electron-withdrawing groups is expected to significantly enhance the hyperpolarizability.

Below is a representative data table of calculated polarizability and hyperpolarizability values for a generic D-π-A pyrrole (B145914) derivative, illustrating the typical range of values that could be expected for this compound. These values are for illustrative purposes and are based on computational studies of similar compounds.

| Parameter | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 5 - 10 | Debye |

| Average Polarizability (α) | 20 - 40 | 10-24 esu |

| First Hyperpolarizability (β₀) | 50 - 200 | 10-30 esu |

Note: The values in this table are representative and derived from computational studies on similar donor-acceptor pyrrole derivatives. Specific experimental or theoretical values for this compound may vary.

Applications in Optoelectronic Materials Science

The unique electronic and optical properties of D-π-A molecules like this compound make them promising candidates for a variety of optoelectronic applications. These applications leverage the ability of the molecules to interact with and manipulate light, as well as their charge-transporting capabilities.

The design of organic electronic and photonic devices is underpinned by the careful selection and engineering of materials with specific optoelectronic properties. For materials to be effective in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), they must possess suitable energy levels (HOMO and LUMO), high charge carrier mobilities, and strong light absorption or emission characteristics. nih.govacs.org

The donor-acceptor architecture is a fundamental design principle for tuning these properties. nih.govacs.orgescholarship.orgrsc.org In the context of this compound, the diphenyl-substituted pyrrole acts as the electron donor, while the carbonitrile group serves as the electron acceptor. This arrangement facilitates intramolecular charge transfer upon photoexcitation, which is a desirable characteristic for many optoelectronic applications.

Key design principles for utilizing such molecules in organic electronic and photonic devices include:

Tuning of Energy Levels: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be tailored by modifying the donor and acceptor strengths. This is crucial for efficient charge injection and extraction in devices like OLEDs and for optimizing the open-circuit voltage in OPVs. acs.org

Enhancing Charge Transport: The molecular structure and packing in the solid state play a critical role in determining charge carrier mobility. The planar nature of the pyrrole ring can promote π-π stacking, which is beneficial for intermolecular charge transport.

Controlling Morphology: The processing and fabrication of thin films of these organic materials are critical for device performance. The solubility and film-forming properties can be modified by attaching appropriate side chains to the molecular core.

Maximizing Nonlinear Optical Response: For NLO applications, the molecular design should aim to maximize the first hyperpolarizability (β). This is typically achieved by using strong donor and acceptor groups and extending the π-conjugation length. acs.orgacs.org

Structure Activity Relationships Sar and Mechanistic Insights for Functional Applications

Influence of 1,4-Diphenyl and 3-Carbonitrile Substituents on Activity

The substituents on the pyrrole (B145914) core are not mere decorations; they are fundamental to the molecule's biological activity. The presence of phenyl groups at the 1 and 4 positions and a carbonitrile group at the 3 position confers specific physicochemical properties that dictate molecular interactions.

1,4-Diphenyl Groups: The two phenyl rings contribute significantly to the molecule's lipophilicity and steric bulk. These aromatic systems can engage in crucial π–π stacking and hydrophobic interactions within the binding pockets of target proteins. In the context of enzyme inhibition, these bulky groups help to properly orient the molecule in the active site. SAR studies on related compounds have shown that the vicinal diphenyl substituents are important for inhibitory potency against enzymes like metallo-β-lactamases. nih.govresearchgate.net

3-Carbonitrile Group: The carbonitrile (cyano) group is a potent electron-withdrawing group and a hydrogen bond acceptor. Its electronic properties can influence the reactivity and charge distribution of the entire pyrrole ring system. nih.gov In studies of metallo-β-lactamase inhibitors based on a similar pyrrole scaffold, the 3-carbonitrile group was identified as a key feature for maintaining inhibitory activity. nih.govresearchgate.net This group can also serve as a synthetic handle, allowing for chemical transformations into other functional groups like aldehydes, amides, or carboxylic acids to create a library of analogues for further SAR studies. ntu.edu.sg

SAR in Enzyme Inhibition Studies (e.g., Metallo-β-lactamase Inhibition)

The 1,4-diphenyl-1H-pyrrole-3-carbonitrile framework has been explored for its potential as an enzyme inhibitor, particularly against metallo-β-lactamases (MBLs). MBLs are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. preprints.org The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. preprints.orgacs.orgnih.gov

SAR studies on a closely related series, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, have provided significant insights into the structural requirements for MBL inhibition. These studies revealed that several features of the scaffold are crucial for potent activity against various MBL subclasses, including IMP-1 (subgroup B1), CphA (B2), and AIM-1 (B3). nih.govresearchgate.net

The key determinants identified include:

The 3-carbonitrile group . nih.gov

The vicinal 4,5-diphenyl substituents . nih.gov

The N-benzyl side chain at the 1-position of the pyrrole ring. nih.gov

The combination of these groups is essential for the molecule's ability to effectively inhibit these diverse MBLs, highlighting the specificity of the interaction with the enzyme's active site. nih.gov

Systematic modification of the core structure is a classic strategy to enhance potency and refine pharmacological properties. In the case of the 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile lead compound, derivatization of the 2-amino group proved to be a successful approach. nih.govpreprints.org Coupling the lead compound with various acyl chlorides and anhydrides led to the discovery of N-acylamide derivatives with improved inhibitory profiles, particularly against the IMP-1 MBL. nih.gov For instance, certain N-benzoyl derivatives retained potent activity across all tested MBL subgroups (B1, B2, and B3), demonstrating the potential to develop broad-spectrum inhibitors from this scaffold. nih.gov

| Derivative Type | Modification | Impact on Activity | Reference |

|---|---|---|---|

| N-Acylamide | Coupling with acyl chlorides/anhydrides | Led to the two most potent IMP-1 inhibitors in the series. | nih.gov |

| N-Benzoyl | Acylation with a benzoyl group | Retained potent in vitro activity against MBLs from B1, B2, and B3 subgroups. | nih.gov |

SAR in STING Receptor Agonist Research

The 1H-pyrrole-3-carbonitrile core has also been identified as a promising scaffold for developing agonists of the stimulator of interferon genes (STING) receptor. nih.govnih.gov The cGAS-STING signaling pathway is a critical component of the innate immune system, and its activation by small-molecule agonists is a promising strategy for cancer immunotherapy and treating infectious diseases. nih.govresearchgate.net

A series of 1H-pyrrole-3-carbonitrile derivatives were synthesized and evaluated as potential STING agonists. The SAR was systematically explored by introducing a variety of substituents onto an aniline (B41778) ring system attached to the pyrrole core. nih.govnih.gov This research led to the identification of several compounds with activities comparable to the well-known STING agonist SR-717 in binding to multiple human STING (hSTING) alleles and activating the downstream signaling pathway in human cell lines. nih.govresearchgate.net

| Compound | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 7F | Specific substituent on the aniline ring | Comparable activity to SR-717 in binding hSTING alleles and inducing reporter signal. | nih.govnih.gov |

| 7P | Specific substituent on the aniline ring | Comparable activity to SR-717 in binding hSTING alleles and inducing reporter signal. | nih.govnih.gov |

| 7R | Specific substituent on the aniline ring | Comparable activity to SR-717 in binding hSTING alleles and inducing reporter signal. | nih.govnih.gov |

SAR in Antibacterial Contexts (Focus on Structural Features and Mechanisms, not Efficacy Data)

The pyrrole ring is a privileged structure found in numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial effects. researchgate.netnih.gov Diphenyl pyrrole compounds, in particular, have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The structural features of the this compound scaffold contribute to its potential as an antibacterial agent through several mechanisms:

Pyrrole Core: The heterocyclic nature of the pyrrole ring is a common feature in many established antimicrobial agents.

Electron-Withdrawing Carbonitrile: The cyano group's electronic nature can influence interactions with bacterial enzymes or other molecular targets, potentially inhibiting essential cellular processes.

Mechanistic Understanding of Chemical Transformations and Biological Interactions

A deeper understanding of how this compound derivatives exert their effects comes from mechanistic studies of their interactions with biological targets.

STING Agonism: In the context of STING activation, model compounds from the 1H-pyrrole-3-carbonitrile series have been shown to function in a STING-dependent manner. nih.govnih.gov They induce the phosphorylation of key downstream signaling proteins, including TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). nih.govnih.gov This phosphorylation cascade is the hallmark of STING pathway activation, ultimately leading to the transcription of type I interferons and other proinflammatory cytokines that orchestrate an immune response. nih.govresearchgate.net

Enzyme Inhibition: For MBL inhibition, while direct structural data for a this compound complex is not available, studies on other pyrrole-based MBL inhibitors provide valuable mechanistic clues. For example, N-sulfamoylpyrrole-2-carboxylates have been shown crystallographically to inhibit B1 subclass MBLs by displacing the dizinc (B1255464) bridging hydroxide/water molecule in the enzyme's active site with their N-sulfamoyl NH2 group. acs.orgnih.gov It is plausible that the nitrogen atom of the carbonitrile group or other functionalities on the this compound scaffold could engage in similar critical interactions with the catalytic zinc ions in the MBL active site, disrupting the enzyme's hydrolytic mechanism.

The cyano group's role as a versatile synthetic intermediate allows for straightforward chemical transformations, enabling the exploration of a wide chemical space to optimize biological interactions and improve therapeutic potential. ntu.edu.sg

Correlation between Electronic Structure and Biological/Functional Activity

Research into a series of closely related analogues, specifically 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives, has shed light on the electronic requirements for anti-inflammatory activity. jmpas.com In these studies, the substituents on the N-phenyl ring were varied to include both electron-donating and electron-withdrawing groups, and the resulting compounds were evaluated for their ability to reduce inflammation in a carrageenan-induced rat paw edema model.

A detailed examination of the anti-inflammatory effects of various N-phenyl substituted 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives reveals a distinct correlation between the electronic nature of the substituent and the observed biological activity. The following table summarizes the percentage inhibition of paw edema at 5 hours for a selection of these compounds, providing a quantitative measure of their anti-inflammatory potency.

| Compound ID | N-Phenyl Substituent (R) | Electronic Nature of Substituent | % Inhibition of Paw Edema at 5h |

|---|---|---|---|

| 1a | -H (Phenyl) | Neutral | 66.43 |

| 1b | 4-Chloro | Electron-withdrawing | 69.30 |

| 1c | 4-Fluoro | Electron-withdrawing | 67.13 |

| 1d | 4-Bromo | Electron-withdrawing | 72.72 |

| 1e | 4-Nitro | Strongly electron-withdrawing | 77.07 |

| 1f | 3-Methoxy | Electron-donating | 62.23 |

| 1g | 4-Methyl | Electron-donating | 64.33 |

| Standard | Etoricoxib | - | 85.53 |

The data indicates that the presence of electron-withdrawing groups on the N-phenyl ring generally enhances anti-inflammatory activity. jmpas.com This trend is highlighted by the compound bearing a 4-nitro group (1e), which exhibited the most potent activity in the series, with a 77.07% inhibition of paw edema. jmpas.com Halogen substituents (chloro, fluoro, and bromo) also conferred significant activity. jmpas.com Conversely, the introduction of electron-donating groups, such as 3-methoxy (1f) and 4-methyl (1g), resulted in slightly diminished, yet still considerable, anti-inflammatory effects compared to the unsubstituted phenyl analog (1a). jmpas.com

These findings suggest that a lower electron density on the N-phenyl ring may be favorable for the anti-inflammatory action of this class of compounds. The electron-withdrawing substituents could enhance the interaction of the molecule with the biological target, potentially through mechanisms such as improved binding affinity within the active site of COX enzymes. While these results are for a 2-amino substituted analog, they provide strong inferential evidence for the importance of the electronic landscape of the N-phenyl ring in modulating the biological activity of the broader this compound scaffold.

Advanced Materials Development and Engineering Applications

Integration of 1,4-Diphenyl-1H-pyrrole-3-carbonitrile into Functional Materials

There is currently a lack of specific published research detailing the integration of this compound into functional materials.

Optoelectronic Materials and Devices

No specific studies were found that investigate the application of this compound in optoelectronic materials and devices.

Potential in Sensing Applications

Specific research on the potential of this compound in sensing applications is not available in the reviewed literature.

Design Principles for Tunable Properties in Advanced Materials

Without experimental data on this compound and its derivatives, a discussion on the design principles for tuning its properties for advanced materials would be purely speculative.

Fabrication and Characterization of Functionalized Thin Films

No information was found regarding the fabrication and characterization of functionalized thin films specifically involving this compound or its derivatives for optoelectronic applications.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Routes for Complex Derivatives

The future synthesis of complex derivatives originating from the 1,4-Diphenyl-1H-pyrrole-3-carbonitrile scaffold will necessitate the adoption of innovative and efficient methodologies that prioritize sustainability, atom economy, and structural diversity. While classical methods like the Paal-Knorr synthesis have been fundamental, upcoming research will likely focus on more advanced and environmentally benign strategies. organic-chemistry.org

Key areas for exploration include:

Multi-component Reactions (MCRs): Three-component or four-component reactions offer a concise pathway to construct complex molecular architectures in a single step from simple precursors. nih.gov Future work could develop novel MCRs that use derivatives of benzoin (B196080), malononitrile (B47326), and various amines to generate diverse libraries of this compound analogues. researchgate.net

Green Chemistry Approaches: The use of eco-friendly solvents like water or ionic liquids, and the development of solvent-free reaction conditions, will be paramount. lucp.net Catalyst systems are also evolving, with a move towards reusable heterogeneous catalysts such as nano-catalysts or zeolites like HZSM-5, which have already proven effective in synthesizing other substituted pyrrole-3-carbonitriles. lucp.netresearchgate.net

Catalyst-Mediated Synthesis: The development of novel catalytic systems, including those based on biocatalysts like enzymes, presents an opportunity for highly selective and efficient syntheses under mild conditions. nih.gov Metal-catalyzed reactions, for instance using copper or palladium, can facilitate complex bond formations and functionalizations that are difficult to achieve through traditional means. researchgate.netresearchgate.net

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the pyrrole (B145914) core or the pendant phenyl rings is a powerful strategy for creating complex derivatives without the need for pre-functionalized starting materials. rsc.org This atom-economical approach allows for the late-stage introduction of various functional groups, enabling rapid diversification of the core structure.

Table 1: Comparison of Synthetic Methodologies for Pyrrole Derivatives

| Methodology | Key Advantages | Potential for Derivatization | Key Challenges |

| Multi-component Reactions | High efficiency, atom economy, operational simplicity. nih.gov | Excellent, allows for wide variation of multiple substituents in one step. | Optimization of reaction conditions for complex substrates. |

| Green Synthesis | Reduced environmental impact, use of non-toxic reagents, potential for catalyst recycling. lucp.net | Good, dependent on the compatibility of substrates with green conditions. | Catalyst stability and reactivity in benign solvents. |

| Advanced Catalysis | High yields, selectivity, mild reaction conditions. researchgate.netnih.gov | Very high, enables previously difficult chemical transformations. | Catalyst cost, sensitivity, and removal from the final product. |

| C-H Functionalization | High atom economy, reduces synthetic steps, allows late-stage modification. rsc.org | Excellent, provides direct access to novel points of diversification. | Achieving high regioselectivity and overcoming substrate inertness. |

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For derivatives of this compound, advanced computational modeling will be instrumental in predicting molecular properties and guiding synthetic efforts, thereby reducing the reliance on trial-and-error experimentation.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Building upon studies of similar pyrrole structures, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. researchgate.net These models can elucidate the relationship between the three-dimensional structure of derivatives and their biological activity, providing predictive insights for designing compounds with enhanced potency. researchgate.net

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of this compound derivatives with specific biological targets, such as proteins or enzymes. This approach is crucial for the rational design of targeted inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these molecules interact with their biological targets and surrounding environment. researchgate.net This technique is valuable for assessing the stability of ligand-protein complexes and understanding the energetic factors that govern molecular recognition. researchgate.net

In Silico ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds early in the design phase is critical. Computational tools can forecast parameters like oral bioavailability and potential side effects, helping to prioritize the synthesis of candidates with favorable drug-like properties. mdpi.com

Development of Next-Generation Functionalized Pyrroles with Tailored Properties

The inherent structure of this compound serves as a versatile scaffold for creating next-generation functional materials and therapeutic agents. The goal is to move beyond simple analogues and develop highly functionalized systems where specific properties are precisely engineered.

Future directions include:

Bioactive Compounds: Research will continue to explore derivatives as potential therapeutic agents. Given that various functionalized pyrroles exhibit anti-inflammatory, antimicrobial, and antitumor activities, targeted modifications of the this compound structure could lead to the development of potent and selective drugs. nih.govjmpas.com

Materials Science Applications: The π-conjugated system of the pyrrole ring and phenyl substituents suggests potential applications in materials science. Future work could focus on synthesizing polymers or oligomers based on this core structure for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensing and Imaging: By incorporating specific functional groups, derivatives could be designed as chemosensors for detecting specific ions or molecules. The inherent fluorescence of some polyphenyl-substituted heterocyclic systems could also be harnessed to develop probes for biological imaging.

Interdisciplinary Research Integrating Synthesis, Theory, and Applications

The complexity of modern scientific challenges necessitates a move away from siloed research toward a more integrated, interdisciplinary approach. The future development of this compound and its derivatives will be significantly enhanced by collaborations that bridge the gap between different scientific fields.

A successful interdisciplinary workflow would involve:

Predictive Design: Computational chemists would use modeling techniques to design novel derivatives with specific predicted properties (e.g., high binding affinity for a cancer target). researchgate.net

Targeted Synthesis: Synthetic organic chemists would then develop efficient and scalable routes to create these computationally designed molecules. nih.govresearchgate.net

Experimental Validation: Biologists, pharmacologists, or materials scientists would perform in vitro and in vivo experiments to test the actual properties and applications of the newly synthesized compounds. mdpi.comjmpas.com

Iterative Optimization: The experimental results would provide feedback to the computational chemists, allowing for the refinement of predictive models and the design of subsequent, improved generations of molecules. This synergistic cycle of design, synthesis, and testing accelerates the discovery process.

Expanding the Scope of Functional Applications beyond Current Understanding

While much of the current focus on functionalized pyrroles is within medicinal chemistry, the unique electronic and structural features of this compound suggest that its potential applications are far broader. lucp.netresearchgate.net Future research should aim to explore these untapped possibilities.

Potential new frontiers for application include:

Catalysis: The nitrogen atom in the pyrrole ring can act as a ligand for metal centers. Derivatives could be developed as novel ligands for homogeneous catalysis, potentially enabling new types of chemical transformations with high efficiency and selectivity.

Agrochemicals: Pyrrole derivatives have been investigated as pesticides. lucp.net Tailored derivatives of this compound could be explored for the development of new herbicides, fungicides, or insecticides with novel modes of action.

Dyes and Pigments: The extended π-conjugation in this molecule suggests it could be a chromophore. Modifications to the phenyl rings with electron-donating or electron-withdrawing groups could tune the color and photophysical properties, leading to the development of new dyes for textiles, printing, or advanced optical materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.